Irreversible α₁B-Adrenoceptor Inactivation: Bmax Reduction in Rat Aortic Membranes
Chloroethylclonidine dihydrochloride produces near-complete elimination of α₁B-adrenoceptor binding sites in rat aortic membranes, confirming its utility as an irreversible α₁B-selective alkylating agent. This effect contrasts with reversible antagonists such as prazosin, which competitively displace radioligand binding without altering total receptor number (Bmax) [1].
| Evidence Dimension | Reduction in total α₁-adrenoceptor binding sites (Bmax) following compound pretreatment |
|---|---|
| Target Compound Data | 88% reduction in Bmax of [³H]-prazosin binding after 10 µM CEC incubation |
| Comparator Or Baseline | Untreated rat aortic membranes (0% reduction); reversible antagonists like prazosin produce no Bmax change |
| Quantified Difference | 88% decrease in Bmax relative to untreated controls |
| Conditions | Rat aortic membranes; 10 µM CEC incubation; [³H]-prazosin saturation binding assay |
Why This Matters
The 88% Bmax reduction demonstrates that CEC irreversibly eliminates the receptor population rather than merely competing for binding, enabling definitive identification of α₁B-mediated responses in complex tissues where multiple subtypes coexist.
- [1] Testa R, Guarneri L, Angelico P, Poggesi E, Taddei C, Sironi G, et al. Mediation of noradrenaline-induced contractions of rat aorta by the alpha 1B-adrenoceptor subtype. Br J Pharmacol. 1995 Feb;114(4):745-750. doi: 10.1111/j.1476-5381.1995.tb13267.x. PMID: 7773535; PMCID: PMC1510206. View Source
